molecular formula C8H6BrN3O2 B13005629 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole

4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole

Katalognummer: B13005629
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: KHXQWTKSNILWHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of bromomethyl and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole typically involves the bromination of 6-nitro-1H-benzo[d]imidazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzimidazoles.

    Reduction: Formation of 4-(Bromomethyl)-6-amino-1H-benzo[d]imidazole.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
  • 4-(Methylthio)-6-nitro-1H-benzo[d]imidazole
  • 4-(Hydroxymethyl)-6-nitro-1H-benzo[d]imidazole

Comparison

4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl or hydroxymethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the nitro group enhances its potential biological activity, making it a compound of interest in medicinal chemistry.

Eigenschaften

Molekularformel

C8H6BrN3O2

Molekulargewicht

256.06 g/mol

IUPAC-Name

4-(bromomethyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H6BrN3O2/c9-3-5-1-6(12(13)14)2-7-8(5)11-4-10-7/h1-2,4H,3H2,(H,10,11)

InChI-Schlüssel

KHXQWTKSNILWHK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1CBr)N=CN2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.